molecular formula C33H35F4N3O2 B605695 アバコパン CAS No. 1346623-17-3

アバコパン

カタログ番号: B605695
CAS番号: 1346623-17-3
分子量: 581.6 g/mol
InChIキー: PUKBOVABABRILL-YZNIXAGQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Applications in ANCA-Associated Vasculitis

Clinical Trials and Efficacy

  • ADVOCATE Trial : The phase 3 ADVOCATE trial assessed avacopan's efficacy compared to a traditional glucocorticoid treatment (prednisone) in patients with ANCA-associated vasculitis. The trial involved 331 patients randomized to receive either avacopan (30 mg twice daily) or a tapering schedule of prednisone alongside standard immunosuppressive therapy (cyclophosphamide or rituximab). Key findings included:
    • At week 26, remission was achieved in 72.3% of patients on avacopan versus 70.1% on prednisone, establishing noninferiority (P<0.001) but not superiority.
    • At week 52, sustained remission was significantly higher in the avacopan group (65.7%) compared to the prednisone group (54.9%), indicating both noninferiority and superiority (P=0.007) .
  • Safety Profile : The safety data from the ADVOCATE trial indicated that serious adverse events occurred in 37.3% of patients receiving avacopan and 39.0% in the prednisone group, suggesting a comparable safety profile between treatments .
  • Real-World Evidence : The AVACOSTAR study aims to provide insights into the long-term safety and effectiveness of avacopan in real-world settings for granulomatosis with polyangiitis and microscopic polyangiitis . This study will evaluate patient characteristics, treatment outcomes, and implementation challenges over an extended period.

Applications in C3 Glomerulopathy

Avacopan is also being investigated for its potential benefits in treating C3 glomerulopathy, a rare kidney disorder characterized by complement system dysregulation leading to kidney damage.

  • Phase 2 Study : A randomized, double-blind study is underway to evaluate the effect of avacopan on kidney disease activity in patients with C3 glomerulopathy compared to placebo. This study aims to assess improvements in renal function and overall disease activity .

Comparative Efficacy Data

The following table summarizes key efficacy outcomes from clinical trials involving avacopan:

Study NamePatient PopulationRemission at Week 26 (%)Sustained Remission at Week 52 (%)Serious Adverse Events (%)
ADVOCATE TrialANCA-associated vasculitis72.3 (avacopan)65.7 (avacopan)37.3 (avacopan)
70.1 (prednisone)54.9 (prednisone)39.0 (prednisone)
AVACOSTAR StudyReal-world ANCA-associated vasculitisData pendingData pendingData pending
C3 GlomerulopathyPatients with C3 glomerulopathyData pendingData pendingData pending

生化学分析

Biochemical Properties

Avacopan plays a crucial role in biochemical reactions by inhibiting the interaction between the complement component C5a and its receptor C5aR. This inhibition prevents the upregulation of integrin alpha M (C11b) on neutrophils and blocks C5a-mediated neutrophil activation and migration . Avacopan interacts with several biomolecules, including the C5a receptor on neutrophils, which is central to its mechanism of action. By binding to C5aR, avacopan prevents the downstream signaling that leads to inflammation and tissue damage .

Cellular Effects

Avacopan exerts significant effects on various cell types, particularly neutrophils. It inhibits the activation and migration of neutrophils by blocking the C5a receptor, thereby reducing inflammation and tissue damage . Additionally, avacopan influences cell signaling pathways by preventing the C5a-induced upregulation of integrin alpha M on neutrophils . This inhibition helps in controlling the inflammatory response and mitigating the effects of ANCA-associated vasculitis .

Molecular Mechanism

The molecular mechanism of avacopan involves its binding to the C5a receptor, which is a critical component of the complement system. By acting as an antagonist to C5aR, avacopan inhibits the interaction between C5a and its receptor, thereby preventing the activation of downstream signaling pathways that lead to inflammation . This inhibition is achieved through allosteric modulation, where avacopan binds to a site on the receptor distinct from the C5a binding site, inducing conformational changes that reduce receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, avacopan has demonstrated stability and efficacy over extended periods. Studies have shown that avacopan maintains its inhibitory effects on the C5a receptor over time, with a mean elimination half-life of approximately 97.6 hours . Long-term studies have indicated that avacopan remains effective in reducing inflammation and controlling disease symptoms in patients with ANCA-associated vasculitis .

Dosage Effects in Animal Models

In animal models, the effects of avacopan vary with different dosages. Studies have shown that avacopan is effective in reducing proteinuria and inflammation in models of IgA nephropathy and ANCA-associated vasculitis . At higher doses, avacopan has been associated with adverse effects such as gastrointestinal disturbances and hypersensitivity reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

Avacopan is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with contributions from other enzymes such as CYP2D6, CYP2C19, CYP2C8, and CYP2B6 . The major circulating metabolite, M1, retains pharmacological activity similar to avacopan and represents approximately 12% of the drug’s plasma levels . Avacopan and its metabolites are mainly eliminated through feces, with a smaller proportion excreted in urine .

Transport and Distribution

Avacopan is highly protein-bound in the bloodstream, with binding rates of ≥99.9% to human serum albumin and α1-acid glycoprotein . This high protein binding facilitates its distribution within the body and ensures its availability at target sites. Avacopan is transported across cell membranes and distributed within tissues, where it exerts its therapeutic effects by inhibiting the C5a receptor .

Subcellular Localization

The subcellular localization of avacopan is primarily at the cell membrane, where it interacts with the C5a receptor on neutrophils . This localization is crucial for its function as a C5aR antagonist, as it allows avacopan to effectively block the receptor and prevent downstream signaling. Avacopan does not require specific targeting signals or post-translational modifications for its activity, as its primary site of action is the cell surface .

化学反応の分析

Types of Reactions: Avacopan undergoes various chemical reactions, including:

    Oxidation: Avacopan can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Avacopan can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Avacopan.

類似化合物との比較

    Eculizumab: Another complement inhibitor used for treating paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.

    Ravulizumab: A long-acting complement inhibitor similar to Eculizumab but with an extended half-life.

Uniqueness of Avacopan: Unlike Eculizumab and Ravulizumab, which target the complement protein C5, Avacopan specifically targets the complement 5a receptor . This unique mechanism allows for more targeted inhibition of the complement pathway, potentially reducing the risk of infections associated with broader complement inhibition.

生物活性

Avacopan, a selective C5a receptor antagonist, has emerged as a significant therapeutic agent for the treatment of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV). Its mechanism of action and clinical efficacy have been extensively studied, particularly in relation to its ability to reduce reliance on glucocorticoids while effectively managing disease activity.

Avacopan works by inhibiting the C5a receptor (C5aR), which plays a crucial role in the pathogenesis of AAV. By blocking the interaction between C5a and its receptor, avacopan reduces neutrophil activation, chemotaxis, and subsequent tissue damage caused by inflammation. This mechanism is critical in mitigating the inflammatory responses associated with AAV, which can lead to severe organ damage.

Key Pharmacological Properties

  • Potency : Avacopan has a half-maximal inhibitory concentration (IC50) of 0.45 nmol/L for C5aR binding, indicating high potency in inhibiting C5a-mediated biological activities .
  • Pharmacokinetics : The pharmacokinetic profile shows a two-compartment model with a fast distribution half-life of approximately 0.09 hours and a slow elimination half-life of around 21.51 hours . This allows for effective dosing regimens.

Clinical Efficacy

The clinical efficacy of avacopan has been demonstrated in several pivotal trials, notably the ADVOCATE trial, which evaluated its effectiveness compared to traditional glucocorticoid therapy.

Trial Results Overview

Parameter Avacopan Group Prednisone Group Statistical Significance
Remission at Week 2672.3%70.1%Noninferior (P<0.001)
Sustained Remission at Week 5265.7%54.9%Superior (P=0.007)
Serious Adverse Events37.3%39.0%Not statistically significant

These findings indicate that avacopan is non-inferior to prednisone for achieving remission at week 26 and superior for sustained remission at week 52 .

Case Studies and Real-World Evidence

Recent analyses have focused on specific patient populations, including those with severe ear, nose, and throat (ENT) manifestations of AAV. In a subgroup analysis from the ADVOCATE trial involving patients with significant ENT involvement, avacopan demonstrated rapid improvement in symptoms:

  • Time to Improvement : Significant symptom relief was observed as early as week 4.
  • Remission Rates : Approximately 71% of patients reached remission at week 26 .

In another retrospective study involving patients who were contraindicated for high-dose glucocorticoids, avacopan was administered alongside standard care. The results showed that 81% achieved favorable outcomes with no severe adverse events reported .

Safety Profile

Avacopan's safety profile is generally favorable compared to traditional glucocorticoids. Serious adverse events were slightly lower in the avacopan group than in the prednisone group (37.3% vs. 39.0%) without significant differences in overall safety concerns . The drug's ability to reduce glucocorticoid exposure is particularly beneficial given the long-term side effects associated with corticosteroids.

特性

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBOVABABRILL-YZNIXAGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102660
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anti-neutrophil cytoplasmic (auto)antibody (ANCA)-associated vasculitis (AAV) is considered a "pauci-immune" form of systemic small-vessel vasculitis accompanied by the presence of ANCAs in the serum. The full spectrum of AAV includes granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), eosinophilic granulomatosis with polyangiitis (EGPA), and drug-induced AAV. AAV may be associated with necrotizing and crescentic glomerulonephritis (NCGN). Of the various known ANCAs, the major antigens are myeloperoxidase (MPO) and proteinase 3 (PR3/myeloblastin). The pathophysiology giving rise to AAV is complex, though a working model has been proposed. An initial trigger, such as infection, causes differentiation of naive T cells into TH17 helper T cells that induce the release from macrophages of pro-inflammatory cytokines (e.g., TNF-α and IL-1β), which prime neutrophils. Concurrently, the anaphylatoxin C5a is produced through activation of the alternative complement pathway, which also primes neutrophils through binding to the C5a receptor (C5aR; CD88). Primed neutrophils undergo physiological changes, including upregulating the display of ANCA antigens on their surface. Circulating ANCAs bind to displayed ANCA antigens on the surface of neutrophils; simultaneously, the Fc region of these ANCAs is recognized by Fcγ receptors on other neutrophils, resulting in excessive neutrophil activation. Activated neutrophils form NETs (neutrophil extracellular traps), which induce tissue damage and vasculitis. MPO/PR3 in NETs induces further ANCA production through dendritic cell- and CD4+ T cell-mediated activation of B cells, further exacerbating the condition. A role for complement was not initially considered in AAV due to a lack of excessive complement or immunoglobulin deposition in AAV lesions. However, extensive molecular studies confirmed a significant role for the alternative complement pathway, acting through C3 and C5, in the pathogenesis of AAV. The C5a fragment, generated by C5 cleavage, can bind to both the C5aR and C5a-like receptor (C5L2) on the surface of neutrophils; C5aR binding is associated with AAV while C5L2 binding has a protective effect. As the alternative complement pathway is self-sustaining in the absence of down-regulation by specific proteins, it is likely a significant driver of AAV. Furthermore, neutrophils activated by C5a release reactive oxygen species, properdin, and other molecules that stimulate the complement pathway leading to the production of more C5a in a vicious cycle. Avacopan (CCX168) is a specific C5aR receptor allosteric antagonist that inhibits C5a-mediated neutrophil activation both _in vitro_ and _in vivo_. By inhibiting the C5a/C5aR axis, avacopan should have minimal effects on the formation of the membrane attack complex (which includes C5b) and therefore little effect on the innate immune response in treated patients.
Record name Avacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1346623-17-3
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avacopan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。